molecular formula C6H6F3N3 B6173664 6-methyl-4-(trifluoromethyl)pyridazin-3-amine CAS No. 1379378-80-9

6-methyl-4-(trifluoromethyl)pyridazin-3-amine

Cat. No.: B6173664
CAS No.: 1379378-80-9
M. Wt: 177.1
InChI Key:
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Description

6-Methyl-4-(trifluoromethyl)pyridazin-3-amine is an organic compound with the molecular formula C6H6F3N3. This compound is part of the pyridazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a trifluoromethyl group at position 4 and a methyl group at position 6 makes this compound unique and of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-(trifluoromethyl)pyridazin-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which allows for the regioselective formation of the pyridazine ring . This reaction is conducted under neutral conditions and offers good functional group compatibility and high yields.

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes that ensure high purity and consistency. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(trifluoromethyl)pyridazin-3-amine undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being conducted.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridazinone derivative, while reduction may produce a more saturated amine compound.

Scientific Research Applications

6-Methyl-4-(trifluoromethyl)pyridazin-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-methyl-4-(trifluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 6-(trifluoromethyl)pyridazin-4-amine
  • 3-Aminopyridazine
  • 4-(trifluoromethyl)pyridazin-3-amine

Uniqueness

6-Methyl-4-(trifluoromethyl)pyridazin-3-amine is unique due to the presence of both a methyl group and a trifluoromethyl group on the pyridazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

1379378-80-9

Molecular Formula

C6H6F3N3

Molecular Weight

177.1

Purity

95

Origin of Product

United States

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